

physical and chemical properties of (6-Aminopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **(6-Aminopyridin-2-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Aminopyridin-2-yl)methanol, a substituted aminopyridine, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to known potassium channel blockers suggests potential therapeutic applications in neurological disorders characterized by demyelination and impaired nerve conduction. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **(6-Aminopyridin-2-yl)methanol**, supported by experimental and computational data. Detailed methodologies for its synthesis and characterization are presented to aid researchers in their scientific endeavors.

Chemical and Physical Properties

(6-Aminopyridin-2-yl)methanol is a solid, pale brown powder under standard conditions.^[1] It is characterized by the presence of an aminopyridine core functionalized with a hydroxymethyl group. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Identification and Structure

Property	Value	Reference
IUPAC Name	(6-aminopyridin-2-yl)methanol	[1] [2] [3] [4] [5]
CAS Number	79651-64-2	[1] [2] [4] [5] [6] [7]
Molecular Formula	C ₆ H ₈ N ₂ O	[1] [2] [4] [5] [6]
Molecular Weight	124.14 g/mol	[2] [5]
Canonical SMILES	C1=CC(=NC(=C1)N)CO	[5]
InChI	InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8)	[2] [4] [5]
InChIKey	YGMPMXTWKROXPP-UHFFFAOYSA-N	[2] [3] [4] [5]

Physicochemical Data

Property	Value	Reference
Physical Form	Solid	[3] [4]
Appearance	Pale brown powder	[1]
Melting Point	87°C to 92°C	
Boiling Point	Not available (Predicted for isomer: 320.2±27.0 °C)	
Solubility	Slightly soluble in water	
pKa (Predicted)	13.61±0.10 (for isomer (6-amino-3-pyridinyl)methanol)	
Storage Temperature	2-8°C, inert atmosphere, keep in dark place	[3] [4] [7]

Computed Properties

Computational models provide valuable insights into the behavior of molecules. The following properties for **(6-Aminopyridin-2-yl)methanol** have been computed and are available in public databases.

Property	Value	Reference
XLogP3	-0.3	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]
Exact Mass	124.063662883 Da	[2]
Topological Polar Surface Area	59.1 Å ²	[2]
Heavy Atom Count	9	[2]
Complexity	87.1	[2]

Spectral Data and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **(6-Aminopyridin-2-yl)methanol**. While specific spectra for this compound are typically provided by commercial suppliers upon request, this section outlines the expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, a broad singlet for the amino (-NH₂) protons, and a broad singlet for the hydroxyl (-OH) proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrogen atom within the ring.
- ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the hydroxyl group will appear in

the aliphatic region, while the five carbons of the pyridine ring will resonate in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key absorption bands are expected in the following regions:

- O-H stretch: A broad band around $3400\text{-}3200\text{ cm}^{-1}$ corresponding to the hydroxyl group.
- N-H stretch: Two sharp peaks in the region of $3500\text{-}3300\text{ cm}^{-1}$ for the primary amine.
- C-H stretch (aromatic): Peaks slightly above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} for the methylene group.
- C=C and C=N stretches: Absorptions in the $1650\text{-}1450\text{ cm}^{-1}$ region, characteristic of the aromatic pyridine ring.
- C-O stretch: A strong band in the $1260\text{-}1000\text{ cm}^{-1}$ range.

Mass Spectrometry (MS)

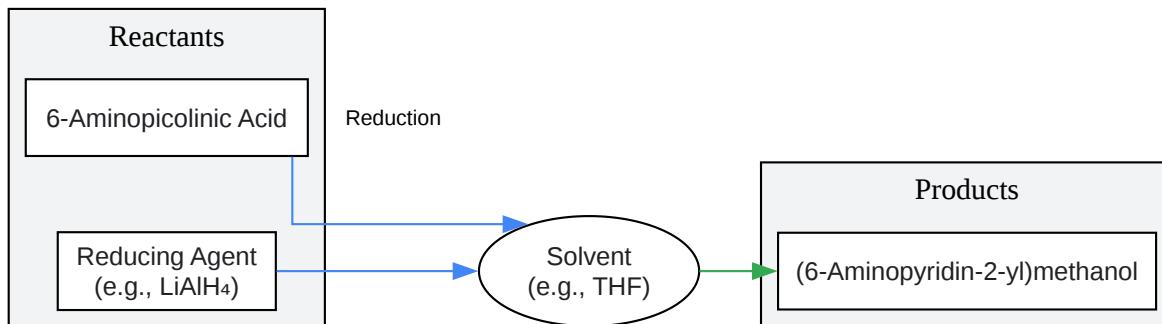
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 124$. Subsequent fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the aminopyridine core.

Experimental Protocols

Synthesis of (6-Aminopyridin-2-yl)methanol

A common and effective method for the synthesis of **(6-Aminopyridin-2-yl)methanol** is the reduction of the corresponding carboxylic acid, 6-aminopicolinic acid.

Reaction Scheme:



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Caption: Synthesis of **(6-Aminopyridin-2-yl)methanol** via reduction.

Detailed Protocol:

- Materials: 6-aminopicolinic acid, Lithium aluminum hydride (LiAlH_4), Anhydrous tetrahydrofuran (THF), Sulfuric acid (H_2SO_4), Diethyl ether, Sodium sulfate (Na_2SO_4).
- Procedure:
 - A solution of 6-aminopicolinic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - The flask is cooled in an ice bath.
 - Lithium aluminum hydride (LiAlH_4) is added portion-wise to the stirred solution. The amount of LiAlH_4 should be in molar excess to ensure complete reduction of the carboxylic acid.
 - After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling in an ice bath.

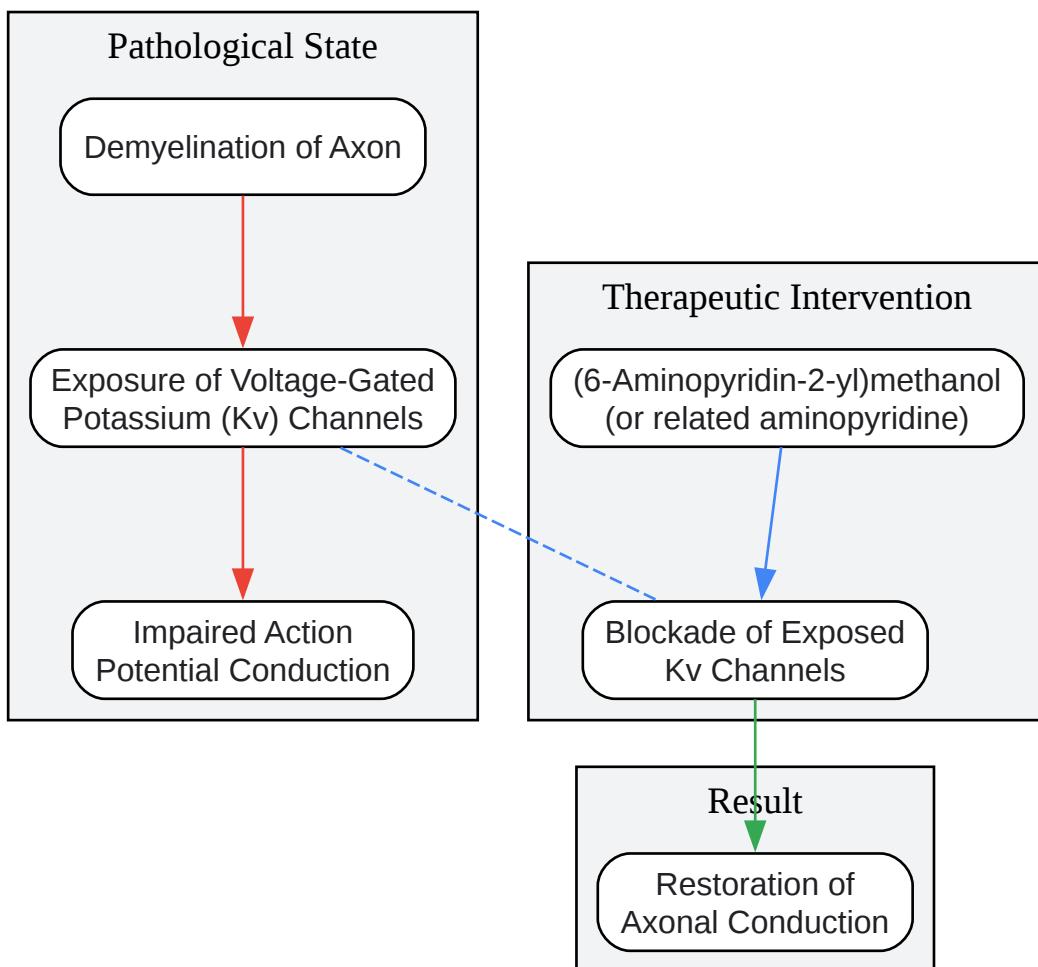
- The resulting precipitate (aluminum salts) is removed by filtration.
- The filtrate is extracted with an organic solvent such as diethyl ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **(6-Aminopyridin-2-yl)methanol** can be purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Potential Applications

While direct studies on **(6-Aminopyridin-2-yl)methanol** are limited, the broader class of aminopyridines has well-documented biological activities. 4-aminopyridine (4-AP) is a notable example, approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[3]

Mechanism of Action: Potassium Channel Blockade

Aminopyridine derivatives are known to function as non-specific blockers of voltage-gated potassium (K_v) channels.[2][3][8] In demyelinated axons, the exposure of these channels leads to an excessive outward potassium current, which impairs the propagation of action potentials. By blocking these exposed channels, aminopyridines can restore axonal conduction.[3][9] The derivative 4-aminopyridine-3-methanol has been shown to be a potent blocker of fast potassium channels and is effective in restoring axonal conduction in models of spinal cord injury.[9][10]

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Caption: Proposed mechanism of aminopyridine derivatives.

Neuroprotective Effects

Emerging evidence suggests that beyond symptomatic relief, aminopyridines may exert neuroprotective effects.^{[2][3]} Studies have indicated that 4-AP can reduce the degeneration of retinal nerve fibers in animal models of MS.^[2] This suggests a potential for these compounds to mitigate long-term axonal damage. The neuroprotective properties may be linked to their ability to enhance electrical activity in neurons, which can be beneficial in various neurodegenerative conditions.^[8] Newly synthesized derivatives of 4-aminopyridine have also shown promise in reversing the effects of cuprizone-induced demyelination in mice.^[1]

Safety and Handling

(6-Aminopyridin-2-yl)methanol is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.

GHS Hazard Information

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(6-Aminopyridin-2-yl)methanol is a compound with significant potential, primarily due to its structural relation to known neurologically active aminopyridines. Its physicochemical properties make it a viable candidate for further investigation in drug discovery programs targeting neurological disorders. This guide provides foundational data to support such research, summarizing its chemical identity, physical characteristics, a reliable synthesis protocol, and its potential biological relevance as a potassium channel blocker with possible neuroprotective effects. Future research should focus on obtaining detailed biological activity data for this specific molecule to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [physical and chemical properties of (6-Aminopyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113033#physical-and-chemical-properties-of-6-aminopyridin-2-yl-methanol>]

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